molecular formula C19H16O5 B2407395 methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 313470-94-9

methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No. B2407395
CAS RN: 313470-94-9
M. Wt: 324.332
InChI Key: SXKPOYYSOOKSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a α-pyrone nucleus, forming a two-ring system . The InChI code for this compound is 1S/C18H14O5/c1-11-8-17(19)23-16-9-14(6-7-15(11)16)22-10-12-2-4-13(5-3-12)18(20)21/h2-9H,10H2,1H3,(H,20,21) .

Scientific Research Applications

X-Ray Crystallography and Molecular Structure Analysis

Compounds similar to methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate have been analyzed using X-ray crystallography to understand their molecular structure and crystalline form. For instance, the structural analysis of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate revealed its crystallization in the triclinic crystal system, providing insights into intramolecular hydrogen bonding and intermolecular interactions within biscoumarin compounds (Manolov, Morgenstern, & Hegetschweiler, 2012). Such studies are fundamental in understanding the physicochemical properties and potential applications of these compounds in material science and pharmaceuticals.

Synthetic Methodologies and Catalysis

Research has also focused on developing synthetic methodologies involving compounds related to this compound. For example, iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including 4-hydroxycoumarin, has been explored to produce pharmacologically relevant chromen-2-ones with high efficiency and under mild conditions (Kischel, Mertins, Michalik, Zapf, & Beller, 2007). Such reactions are pivotal in organic synthesis, offering pathways to synthesize complex molecules for various applications, including drug development and material science.

Advanced Material and Polymer Research

Compounds structurally related to this compound have found applications in advanced material science, particularly in the synthesis and study of polymers. Research into nitroxide-mediated photopolymerization, utilizing alkoxyamines bearing chromophore groups linked to aminoxyl functions, highlights the role of such compounds in developing new materials with specific optical and mechanical properties (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010). These findings contribute to the broader field of polymer chemistry, where the precise design and synthesis of novel polymers are crucial for technological advancements.

Antimicrobial and Biological Activity Studies

The structural motifs present in this compound and related compounds have been investigated for their antimicrobial properties. Research involving the synthesis and evaluation of coumarin-benzoxazole clubbed 1,2,3-triazoles demonstrated significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Nesaragi, Kamble, Bayannavar, Metre, Kariduraganavar, Margankop, Joshi, & Kumbar, 2021). Such studies are essential in the ongoing search for novel compounds with biological activity, especially in the face of rising antibiotic resistance.

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the known activities of coumarin derivatives, this compound could potentially be studied for its antimicrobial, anti-inflammatory, and antiviral effects . Additionally, its potential applications in the design of smart materials could also be explored .

Mechanism of Action

Target of Action

Similar compounds, such as coumarin derivatives, have been known to exhibit antimicrobial activity , suggesting that their targets could be bacterial cells or specific enzymes within these cells.

Mode of Action

Coumarin derivatives have been reported to inhibit bacterial dna gyrase , an enzyme that is essential for DNA replication in bacteria. This suggests that “methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” might interact with its targets, leading to the inhibition of essential cellular processes.

Biochemical Pathways

If the compound acts by inhibiting bacterial dna gyrase as suggested by the mode of action of similar compounds , it would affect the DNA replication pathway in bacteria, leading to the inhibition of bacterial growth.

properties

IUPAC Name

methyl 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-9-18(20)24-17-10-15(7-8-16(12)17)23-11-13-3-5-14(6-4-13)19(21)22-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPOYYSOOKSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.